molecular formula C35H34N10O B1269499 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol CAS No. 83144-89-2

1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol

Cat. No.: B1269499
CAS No.: 83144-89-2
M. Wt: 610.7 g/mol
InChI Key: WCMHDQONAKSRKK-UHFFFAOYSA-N
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Description

1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol is a complex organic compound featuring multiple benzimidazole groups Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction where benzimidazole reacts with a halogenated alkyl compound in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium hydroxide in DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moieties can bind to metal ions, influencing enzymatic activity and disrupting biological pathways. This compound can also intercalate into DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(benzimidazol-2-yl)propane: Similar structure but lacks the hydroxyl group.

    1,3-Bis(benzimidazol-2-yl)ethane: Shorter alkyl chain compared to 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol.

    1,3-Bis(benzimidazol-2-yl)butane: Longer alkyl chain compared to this compound.

Uniqueness

This compound is unique due to its multiple benzimidazole groups and the presence of a hydroxyl group, which can enhance its solubility and reactivity. This structural uniqueness contributes to its diverse applications in various fields.

Properties

IUPAC Name

1,3-bis[bis(1H-benzimidazol-2-ylmethyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O/c46-23(17-44(19-32-36-24-9-1-2-10-25(24)37-32)20-33-38-26-11-3-4-12-27(26)39-33)18-45(21-34-40-28-13-5-6-14-29(28)41-34)22-35-42-30-15-7-8-16-31(30)43-35/h1-16,23,46H,17-22H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMHDQONAKSRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC(CN(CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326576
Record name 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83144-89-2
Record name 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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